7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
Molecular Framework and Bonding Patterns
7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid (C₈H₅ClN₂O₂) consists of a fused bicyclic system: a pyridine ring condensed with an imidazole ring. The chlorine substituent occupies the 7-position of the pyridine moiety, while the carboxylic acid group is attached to the 1-position of the imidazole ring. The molecular weight of the anhydrous form is 196.59 g/mol, with a density influenced by the planar arrangement of the fused rings.
Crystallographic studies of analogous imidazo[1,5-a]pyridinium salts reveal that the fused pyridinium and imidazolium rings exhibit near-coplanarity, with dihedral angles between the rings measuring less than 1°. For example, in the hybrid salt (C₁₃H₁₂N₃)₂[MnCl₄], the bond lengths within the imidazolium ring range from 1.352–1.400 Å for N–C and C–C bonds, consistent with aromatic delocalization. While direct crystallographic data for this compound remains unpublished, these observations suggest a rigid, planar core structure stabilized by π-conjugation.
Table 1: Key crystallographic parameters for imidazo[1,5-a]pyridine derivatives
Spectroscopic Identification Techniques
Infrared Spectroscopy (IR)
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylic acid group (O–H stretch: 2500–3000 cm⁻¹; C=O stretch: 1680–1720 cm⁻¹) and aromatic C–H vibrations (3050–3100 cm⁻¹). The C–Cl stretch appears as a medium-intensity peak near 550–650 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The aromatic proton environment produces distinct splitting patterns. For example, in the analogous compound 7-(furan-2-yl)imidazo[1,2-a]pyridine, protons on the imidazole ring resonate at δ 7.88–8.12 ppm, while pyridine protons appear at δ 6.52–7.55 ppm. The chlorine substituent deshields adjacent protons, shifting their signals downfield by 0.2–0.5 ppm compared to non-chlorinated derivatives.
- ¹³C NMR : The carboxylic acid carbon resonates near δ 167–170 ppm. Aromatic carbons adjacent to chlorine exhibit shifts of δ 125–130 ppm, while imidazole carbons appear at δ 110–145 ppm.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak [M+H]⁺ for this compound is observed at m/z 197.0234 (calculated: 197.0231). Fragmentation patterns include loss of CO₂ (m/z 153.0112) and HCl (m/z 161.0483), consistent with the presence of the carboxylic acid and chloro groups.
Comparative Analysis with Related Imidazopyridine Derivatives
Structural Comparisons
- Imidazo[1,5-a]pyridine-1-carboxylic acid (no chlorine substituent): The absence of the chlorine atom reduces molecular weight to 162.15 g/mol. The electron-withdrawing chlorine in the 7-position increases the acidity of the carboxylic acid group (pKa ≈ 2.8 vs. 3.5 for the non-chlorinated analog).
- 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid : Positional isomerism alters the electronic distribution. The 1-carboxylic acid derivative exhibits a 0.3 ppm upfield shift in the imidazole proton NMR signals compared to the 2-carboxylic acid analog.
Table 2: Spectral and structural differences among imidazopyridine derivatives
The chlorine atom’s inductive effect also influences the compound’s reactivity in cross-coupling reactions. For instance, Suzuki-Miyaura reactions with this compound proceed at milder conditions (80°C vs. 130°C for non-chlorinated analogs) due to enhanced electrophilicity at the 7-position.
Properties
IUPAC Name |
7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWRCRYTMTYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,5-a]pyridine Core
Reaction of 3-aminopyridine with α-bromoacetic acid derivatives under basic conditions facilitates cyclization. For example, 3-aminopyridine reacts with ethyl α-bromoacetoacetate in ethanol with triethylamine to yield ethyl imidazo[1,5-a]pyridine-1-carboxylate. The chloro substituent at position 7 is introduced either during cyclization or via post-synthetic modification.
Key Reaction Conditions:
-
Solvent: Ethanol or toluene
-
Base: Triethylamine or NaHCO₃
-
Temperature: Reflux (80–100°C)
-
Time: 5–24 hours
Chlorination Strategies
Direct chlorination of the pyridine ring can be achieved using reagents such as POCl₃ or N-chlorosuccinimide (NCS). For instance, treating imidazo[1,5-a]pyridine-1-carboxylate with POCl₃ in DMF at 50°C for 64 hours introduces chlorine at position 7. This step often requires careful control of stoichiometry to avoid over-chlorination.
Hydrolysis of Ester Precursors
Carboxylic acid derivatives are commonly accessed via hydrolysis of ester intermediates. Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the target compound.
Acidic Hydrolysis
Treatment of the ester with concentrated HCl (37%) at elevated temperatures (50–80°C) for 64 hours achieves near-quantitative conversion to the carboxylic acid. This method is favored for its simplicity and high yield but requires corrosion-resistant equipment.
Example Protocol:
Basic Hydrolysis
Alternatively, saponification using NaOH or KOH in aqueous ethanol (50–70°C) provides the carboxylic acid. While milder than acidic conditions, this method may require longer reaction times (12–48 hours).
Direct Carboxylation Approaches
Recent advances utilize transition-metal-catalyzed carboxylation to introduce the carboxylic acid group directly. Palladium-catalyzed carbonylation of 7-chloroimidazo[1,5-a]pyridine with CO in the presence of a hydroxyl source (e.g., H₂O) shows promise, though yields remain moderate (50–70%).
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of major methods:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + HCl | POCl₃, DMF, 50°C, 64h | 85–99% | High yield, scalable | Corrosive reagents, multi-step |
| Acidic Hydrolysis | HCl (37%), 50°C, 64h | >99% | Simple, high purity | Long duration, equipment corrosion |
| Basic Hydrolysis | NaOH, ethanol/H₂O, 70°C, 24h | 80–90% | Mild conditions | Lower yield, longer time |
| Direct Carboxylation | Pd(OAc)₂, CO, H₂O, 100°C, 12h | 50–70% | One-pot synthesis | Moderate yield, expensive catalysts |
Critical Considerations in Synthesis
Regioselectivity Challenges
The position of chlorine and carboxyl groups is highly sensitive to reaction conditions. Excess POCl₃ or prolonged heating may lead to di- or tri-chlorinated byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying regiochemistry.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce nitro groups to amines or other functional group transformations.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid, as effective agents against Mycobacterium tuberculosis (Mtb).
- Case Study : A series of imidazo[1,2-a]pyridinecarboxamide derivatives were synthesized and evaluated for anti-tuberculosis properties. Compounds derived from this class showed promising activity against both drug-sensitive and multidrug-resistant strains of Mtb. Notably, compounds with structural similarities to 7-chloroimidazo[1,5-a]pyridine exhibited minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against resistant strains .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound 15 | 0.10 | H37Rv strain |
| Compound 16 | 0.19 | MDR strains |
Cholinesterase Inhibition
Imidazo[1,5-a]pyridine derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
- Findings : In one study, derivatives of imidazo[1,2-a]pyridine were synthesized and tested for AChE and BChE inhibition. The most potent compound demonstrated an IC50 value of 79 µM against AChE and 65 µM against BChE, indicating significant potential for further development as cognitive enhancers or neuroprotective agents .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound 2h | 79 | - |
| Compound 2j | - | 65 |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies on compounds similar to 7-chloroimidazo[1,5-a]pyridine indicate favorable profiles:
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Halogen Effects : The bromo analog exhibits a higher molecular weight (241.9 vs. 204.6) and LC-MS m/z (240.9 vs. ~205 for chloro) due to bromine’s larger atomic mass. Bromine’s stronger electron-withdrawing nature may enhance electrophilic reactivity compared to chlorine, influencing inhibitor binding in kinase targets .
- Ester Derivatives : Ethyl esters (e.g., 5-chloro and unsubstituted esters) show reduced polarity compared to carboxylic acids, improving membrane permeability. Yields for ester derivatives range from 57% to 95%, depending on purification protocols .
- Substituent Position: The 7-chloro substitution (target compound) vs.
Structure-Activity Relationship (SAR) Insights :
- Halogenated Derivatives : Bromo and chloro substituents at the 7-position are critical for kinase inhibition, likely through hydrophobic interactions with enzyme pockets.
- Ester vs. Acid : Carboxylic acids (e.g., target compound) are direct precursors for amide-based inhibitors, while esters serve as protected intermediates for further functionalization .
Physicochemical Properties
Table 3: Comparative Physicochemical Properties
| Compound Name | Aqueous Solubility* | LogP (Predicted) | pKa (Carboxylic Acid) |
|---|---|---|---|
| 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid | Low | ~1.5 | ~2.8 |
| 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid | Very low | ~2.0 | ~2.7 |
| 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid | Moderate | ~0.8 | ~3.2 |
*Solubility inferred from substituent effects: Chloro and bromo groups reduce solubility due to hydrophobicity, while methyl substitution improves it slightly .
Biological Activity
7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has attracted substantial interest in various fields, particularly in medicinal chemistry. Its unique structure enables diverse biological activities, making it a valuable candidate for drug development and other scientific applications. This article explores the compound's biological activity, mechanism of action, and relevant case studies.
This compound can be synthesized through various methods including cyclocondensation and oxidative cyclization. Its chemical formula is , and it possesses a molecular weight of 196.6 g/mol. The compound's structure allows for significant functionalization, enhancing its potential as a therapeutic agent.
The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors. It has been shown to inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This property is crucial for its application in targeting diseases such as tuberculosis and certain cancers.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against Mycobacterium tuberculosis, the compound demonstrated significant inhibition, suggesting potential as an anti-tuberculosis agent.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A study involving structural analogs indicated that modifications to the imidazo-pyridine scaffold could enhance antiviral activity against HIV by inhibiting reverse transcriptase (RT) and RNase H activities . The structure-activity relationship (SAR) analysis revealed that specific substitutions at the N-1 position significantly improved inhibitory potency.
Case Study 1: Anti-Tuberculosis Efficacy
A recent study assessed the anti-tuberculosis activity of this compound in vitro. The compound exhibited an IC50 value of approximately 8 µM against M. tuberculosis strains, demonstrating its potential as a lead compound for further development in tuberculosis therapies.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 8 | M. tuberculosis |
Case Study 2: Antiviral Properties
In another investigation focusing on HIV, derivatives of this compound were synthesized to evaluate their inhibitory effects on HIV RT. The most potent analog showed an EC50 value of 10 µM in cell-based assays, highlighting the compound's potential for antiviral development.
| Compound | EC50 (µM) | Target |
|---|---|---|
| Derivative of this compound | 10 | HIV RT |
Q & A
Q. How can researchers optimize the synthesis of 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid to improve yield and purity?
Methodological Answer:
- The synthesis of imidazo[1,5-a]pyridine derivatives often involves cyclization reactions using POCl₃ for chlorination. For example, in analogous compounds like 7-chloro[1,2,4]triazolo[1,5-a]pyrimidines, refluxing with POCl₃ for 4 hours followed by basification with NaOH (pH 12) yields chlorinated products .
- To optimize yield, control reaction temperature (reflux vs. room temperature) and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) can enhance purity .
- Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to verify aromatic proton environments and carbonyl/carboxylic acid groups. Compare shifts with literature data for imidazo[1,5-a]pyridine derivatives (e.g., ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak aligns with the theoretical mass (C₈H₅ClN₂O₂: 196.5 g/mol).
- Infrared Spectroscopy (IR): Identify characteristic peaks for carboxylic acid (O–H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and aromatic C–Cl bonds (~550–850 cm⁻¹) .
Q. How can solubility challenges of this compound be addressed in biological assays?
Methodological Answer:
- Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers.
- Adjust pH to deprotonate the carboxylic acid group (pKa ~2–3), enhancing water solubility.
- Employ co-solvents like ethanol or PEG 400, ensuring compatibility with assay conditions .
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Synthetic Modifications: Introduce substituents at the 3-, 5-, or 7-positions (e.g., halogens, alkyl groups) via cross-coupling or nucleophilic substitution. For example, Suzuki-Miyaura coupling can add aryl groups to the pyridine ring .
- Biological Evaluation: Test derivatives against target enzymes (e.g., kinases, proteases) using in vitro assays. Compare IC₅₀ values to correlate substituent effects with activity .
- Computational Modeling: Perform molecular docking (AutoDock, Schrödinger) to predict binding interactions. Use QSAR models to optimize substituent hydrophobicity and electronic properties .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Apply Lipinski’s Rule of Five : Calculate molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10 total) to assess drug-likeness .
- Use ADMET Prediction Tools (e.g., SwissADME, pkCSM): Estimate solubility, permeability (Caco-2), and cytochrome P450 interactions. For imidazo[1,5-a]pyridines, LogP values ~1–2 (e.g., methyl pyrazolo[1,5-a]pyridine-5-carboxylate: LogP 1.12) suggest moderate lipophilicity .
- Validate predictions with in vitro assays (e.g., hepatic microsomal stability, plasma protein binding) .
Q. How should researchers resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Purity Verification: Re-analyze compounds via HPLC or LC-MS to rule out impurities (>95% purity required). For example, trace DMF in recrystallized products can inhibit enzymes .
- Assay Reproducibility: Standardize assay conditions (pH, temperature, cell lines). Use positive controls (e.g., known inhibitors) to confirm protocol validity.
- Data Normalization: Account for batch-to-batch variability using internal standards (e.g., fluorescent dyes in cell viability assays) .
Q. What green chemistry approaches can be applied to synthesize this compound derivatives?
Methodological Answer:
- Catalytic Methods: Replace POCl₃ with recyclable catalysts (e.g., Schiff base-zinc complexes) for chlorination, reducing hazardous waste .
- Solvent Optimization: Use biodegradable solvents (e.g., cyclopentyl methyl ether) or ionic liquids to improve reaction efficiency and safety .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 4 hours to 30 minutes) and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
